3-nitropyrazolo[1,5-a]pyrazin-4-amine
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Overview
Description
3-nitropyrazolo[1,5-a]pyrazin-4-amine is a heterocyclic compound with the molecular formula C6H5N5O2 and a molecular weight of 179.14 g/mol This compound features a pyrazolo[1,5-a]pyrazine core structure, which is a fused ring system containing both pyrazole and pyrazine rings
Preparation Methods
The synthesis of 3-nitropyrazolo[1,5-a]pyrazin-4-amine typically involves a multi-step process. One common method is the cyclocondensation reaction of β-enaminones with NH-5-aminopyrazoles, followed by regioselective electrophilic substitution with nitro reagents . This process can be carried out under microwave-assisted conditions to improve reaction efficiency and yield. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Chemical Reactions Analysis
3-nitropyrazolo[1,5-a]pyrazin-4-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, alkyl halides, and acyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-nitropyrazolo[1,5-a]pyrazin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a potential lead compound for drug discovery.
Mechanism of Action
The mechanism of action of 3-nitropyrazolo[1,5-a]pyrazin-4-amine involves its interaction with specific molecular targets, such as enzymes. The nitro group can undergo reduction to form reactive intermediates that interact with enzyme active sites, leading to inhibition of enzyme activity. This inhibition can disrupt cellular processes, making the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
3-nitropyrazolo[1,5-a]pyrazin-4-amine can be compared with other similar compounds, such as 3-nitropyrazolo[1,5-a]pyrimidines and 3-halo-pyrazolo[1,5-a]pyrimidines . These compounds share a similar core structure but differ in the substituents attached to the ring system. The presence of the nitro group in this compound imparts unique chemical properties, such as increased reactivity towards reduction and substitution reactions, making it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific research applications. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of complex heterocyclic compounds and a promising candidate for drug discovery and industrial applications.
Properties
CAS No. |
2613381-25-0 |
---|---|
Molecular Formula |
C6H5N5O2 |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
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